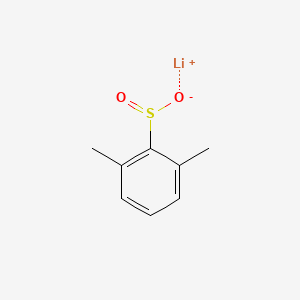

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate, also known as LiDBS, is a lithium salt of 2,6-dimethylbenzene-1-sulfonic acid. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. LiDBS has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mécanisme D'action

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate acts as a source of lithium ions, which are known to have a wide range of biological and chemical activities. The mechanism of action of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is based on the ability of lithium ions to interact with various biological and chemical systems, such as enzymes, receptors, and ion channels. Lithium ions have been found to modulate the activity of various enzymes, such as glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes.

Biochemical and Physiological Effects:

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has been found to have various biochemical and physiological effects, such as the regulation of neurotransmitter levels and the modulation of cellular signaling pathways. Lithium ions have been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior. Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has also been found to modulate various cellular signaling pathways, such as the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has several advantages for lab experiments, such as its high solubility in polar solvents and its ability to act as a source of lithium ions. However, Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate also has some limitations, such as its sensitivity to moisture and air, which can lead to the formation of impurities and affect its performance in experiments.

List of

Orientations Futures

1. Investigation of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a reagent for the preparation of new organic compounds.

2. Study of the electrochemical properties of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate and its potential applications in energy storage devices.

3. Exploration of the catalytic properties of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate for various chemical reactions.

4. Investigation of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a modulator of cellular signaling pathways and its implications for the treatment of various diseases.

5. Study of the pharmacokinetics and pharmacodynamics of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate in animal models and humans.

6. Development of new methods for the synthesis and purification of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate.

7. Investigation of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a source of lithium ions for the treatment of bipolar disorder and other psychiatric disorders.

8. Study of the environmental impact of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate and its potential toxicity to aquatic organisms.

9. Exploration of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a stabilizer for lithium-ion batteries.

10. Investigation of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a chiral auxiliary for asymmetric synthesis.

Méthodes De Synthèse

The synthesis of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate involves the reaction of lithium hydroxide with 2,6-dimethylbenzene-1-sulfonyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction results in the formation of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a white crystalline solid, which can be purified by recrystallization.

Applications De Recherche Scientifique

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has been used in various scientific research applications, including organic synthesis, electrochemistry, and catalysis. It has been found to be an effective reagent for the preparation of various organic compounds, such as aryl sulfones and sulfoxides. Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has also been used as a supporting electrolyte in electrochemical studies, where it has shown to enhance the performance of the electrodes. In catalysis, Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has been used as a catalyst for various reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Propriétés

IUPAC Name |

lithium;2,6-dimethylbenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S.Li/c1-6-4-3-5-7(2)8(6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGWFCHKHHYPEZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C(=CC=C1)C)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9LiO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime](/img/structure/B2466086.png)

![3-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2466088.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2466105.png)